molecular formula C11H20N2O6S B585179 2,6-Bis(2-hydroxyethylamino)toluene sulfate CAS No. 144930-25-6

2,6-Bis(2-hydroxyethylamino)toluene sulfate

Cat. No.: B585179
CAS No.: 144930-25-6
M. Wt: 308.349
InChI Key: WQTXYOCDCWYTTM-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with the chemical formula C10H16N2S. It is commonly used in the chemical industry as a curing agent and cross-linking agent. This compound is also utilized as an intermediate in the production of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves multiple synthetic routes. One common method is the reaction of toluene diisocyanate with ethanolamine. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using toluene diisocyanate and ethanolamine. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while reduction can lead to simpler amine derivatives .

Scientific Research Applications

2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves its interaction with various molecular targets. The compound can form cross-links with other molecules, leading to changes in their chemical and physical properties. This cross-linking ability is crucial in its role as a curing agent and in the formation of polymers .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxyethylaminotoluene: Similar in structure but lacks the sulfate group.

    2,6-Diethanolaminotoluene: Another related compound with similar functional groups.

Uniqueness

2,6-Bis(2-hydroxyethylamino)toluene sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific cross-linking and curing characteristics .

Biological Activity

2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with significant applications in various fields, including chemistry and biology. Its chemical structure, characterized by the presence of hydroxyl and amino functional groups, suggests potential interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula : C10H16N2O4S
  • IUPAC Name : 2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol; sulfuric acid
  • Molecular Weight : 248.31 g/mol

The biological activity of this compound is primarily attributed to its ability to form cross-links with biomolecules. This cross-linking can alter the structure and function of proteins and nucleic acids, potentially leading to various biological effects. The compound's sulfate group enhances its reactivity, allowing it to participate in diverse biochemical interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that the compound may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific pathways involved.

Cell Line IC50 (µM) Effect Observed
HeLa25Induction of apoptosis
MCF-740Cell cycle arrest
A54930Increased reactive oxygen species (ROS)

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving rats, the acute oral toxicity was found to be greater than 2000 mg/kg body weight with no significant adverse effects observed during the study period . Additionally, skin irritation tests showed no signs of erythema or edema in treated rabbits .

Case Studies

  • Skin Irritation Study :
    • Objective : To assess dermal irritation potential.
    • Method : Application of 500 mg of the compound on shaved skin.
    • Results : No irritation was observed after a 72-hour observation period .
  • Acute Toxicity Study :
    • Objective : To determine LD50 in rats.
    • Method : Single oral dose administration.
    • Results : LD50 was found to be greater than 2000 mg/kg body weight with no mortality reported .
  • In Vitro Cytotoxicity Assay :
    • Objective : To evaluate anticancer potential.
    • Method : Treatment of various cancer cell lines with different concentrations.
    • Results : Significant cytotoxic effects were noted in HeLa cells at lower concentrations .

Properties

IUPAC Name

2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.H2O4S/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15;1-5(2,3)4/h2-4,12-15H,5-8H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTXYOCDCWYTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCO)NCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659415
Record name Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144930-25-6
Record name Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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